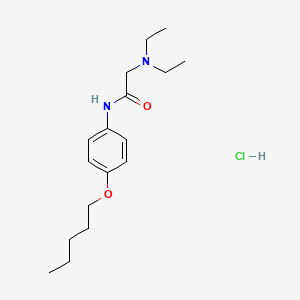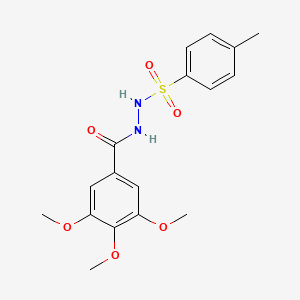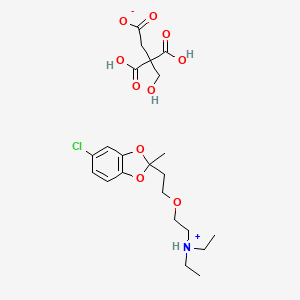
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a chlorine atom, a diethylamino group, and a citrate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves multiple steps. The initial step typically includes the chlorination of 1,3-benzodioxole to introduce the chlorine atom at the 5-position. This is followed by the alkylation of the chlorinated benzodioxole with 2-(2-(diethylamino)ethoxy)ethyl bromide under basic conditions to form the desired product. The final step involves the reaction of the intermediate with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce various substituted benzodioxoles.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various biological receptors, potentially modulating their activity. The citrate moiety may enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-benzodioxole: A simpler analog with similar structural features but lacking the diethylamino and citrate groups.
5-Chloro-2,2-difluoro-1,3-benzodioxole: Another analog with fluorine atoms instead of the diethylamino group.
Uniqueness
1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate is unique due to the presence of the diethylamino group and citrate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other benzodioxole derivatives.
Propriétés
Numéro CAS |
100310-86-9 |
|---|---|
Formule moléculaire |
C22H32ClNO10 |
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
3-carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl-diethylazanium |
InChI |
InChI=1S/C16H24ClNO3.C6H8O7/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-7,12H,4-5,8-11H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
PNGRVXGYHJHJBM-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C.C(C(=O)[O-])C(CO)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



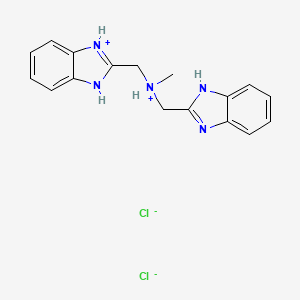

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
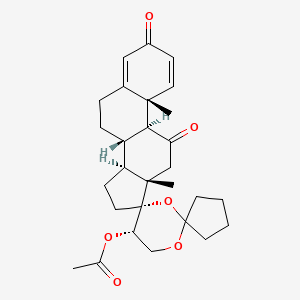
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

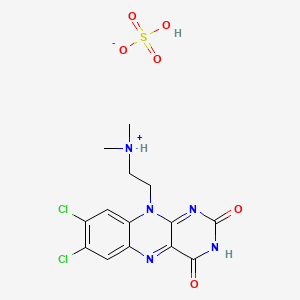

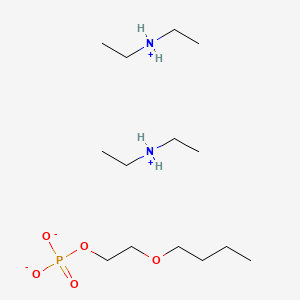
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
